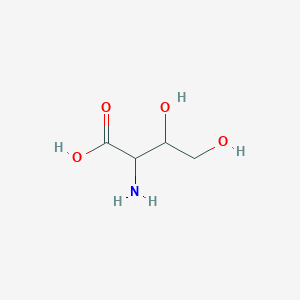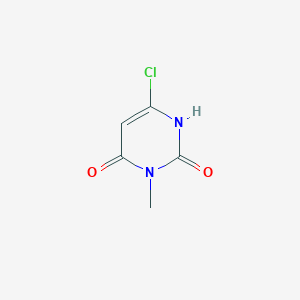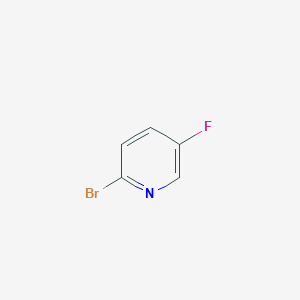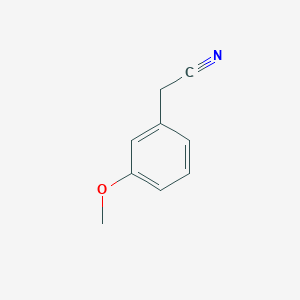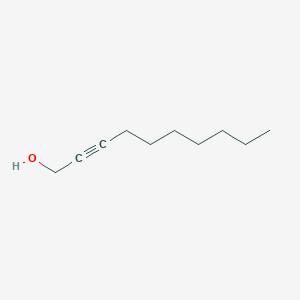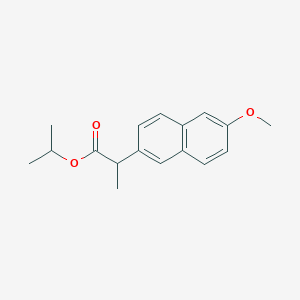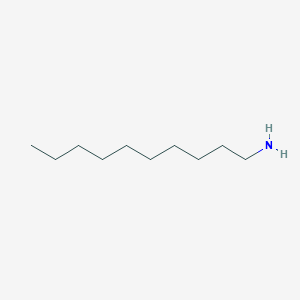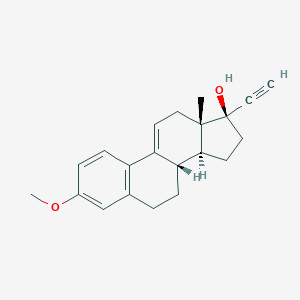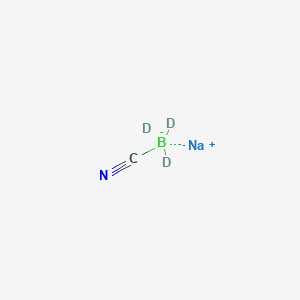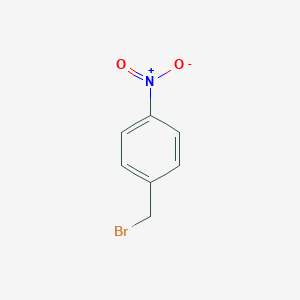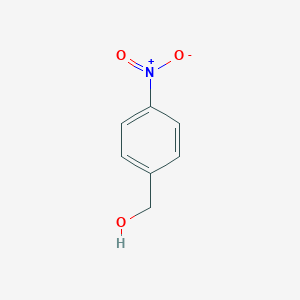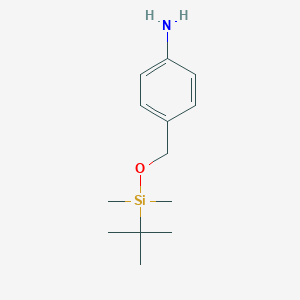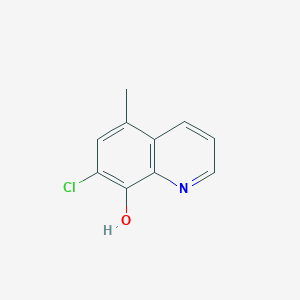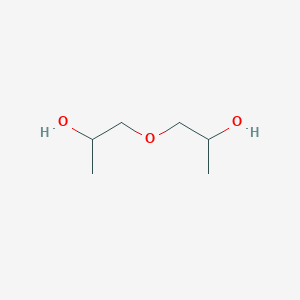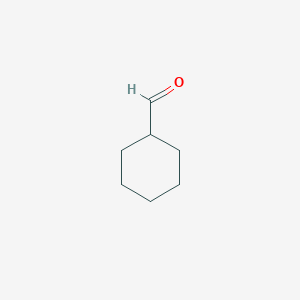
环己甲醛
描述
Synthesis Analysis
The synthesis of cyclohexanecarboxaldehyde and its derivatives involves various methods, including the [3 + 3] cyclocondensation reaction between (1R,2R)-diaminocyclohexane and aromatic dicarboxaldehydes to produce trianglimine macrocycles. This method has been explored for its scope and limitations, contributing to the understanding of cyclohexanecarboxaldehyde's reactivity and potential applications in macrocyclic chemistry (Kuhnert, Rossignolo, & López‐Periago, 2003).
Molecular Structure Analysis
Cyclohexanecarboxaldehyde's molecular structure is pivotal in determining its reactivity and interaction with other molecules. Studies on its derivatives, such as the synthesis of chiral nonracemic polyimine macrocycles, reveal the influence of molecular geometry on cyclocondensation reactions, demonstrating the compound's versatility in forming complex structures (Kuhnert, Patel, & Jami, 2005).
Chemical Reactions and Properties
Cyclohexanecarboxaldehyde participates in a variety of chemical reactions, showcasing its multifaceted nature. For example, its involvement in the intramolecular bromo-amination of 1,4-cyclohexadiene aminal demonstrates its capability in complex organic synthesis, leading to the concise asymmetric synthesis of significant compounds like (-)-gamma-lycorane (Fujioka et al., 2006).
Physical Properties Analysis
The physical properties of cyclohexanecarboxaldehyde, such as solubility, melting point, and boiling point, are essential for its application in various chemical processes. While specific studies focusing solely on these aspects were not highlighted, understanding the compound's physical properties is crucial for manipulating its chemical behavior in laboratory and industrial settings.
Chemical Properties Analysis
Cyclohexanecarboxaldehyde's chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are central to its utility in synthetic chemistry. The compound's ability to engage in reactions like the superacid and H-Zeolite mediated reactions offers insights into its potential for creating new chemical entities and facilitating novel chemical transformations (Koltunov, Walspurger, & Sommer, 2004).
科学研究应用
新型化合物的合成:环己甲醛用于通过 [3 + 3] 环缩合反应合成三角亚胺大环化合物,该化合物表现出有趣的性质,例如溶液中的构象和温度依赖性动态 NMR 行为 (Kuhnert, Rossignolo, & López‐Periago, 2003).
抗癌特性:环己甲醛的衍生物,特别是衍生自环己烷-1,3-二酮的杂环化合物,已对癌细胞系表现出高细胞毒性,表明其在癌症治疗研究中的潜力 (Shaaban, Kamel, & Milad, 2014).
有机金属和催化研究:研究探索了使用六氢化物配合物 OsH6(PiPr3)2 激活醛类,从而导致有趣的催化反应。此外,还研究了铑催化的环己烯加氢甲酰化反应生成环己甲醛,以进行单金属催化双核消除反应,表明该化合物在催化研究中的重要性 (Resano Barrio, Esteruelas, & Oñate, 2004); (Feng & Garland, 1999).
光化学氧化:环戊二烯基铁配合物被研究用于乙腈中烃的光化学氧化,产生醇、酮和苯甲醛衍生物,突出了其在氧化反应中的作用 (Druzhinina, Shul’pina, & Shul’pin, 1991).
医学应用:该化合物在 Pd/Al2O3 催化剂上环己烷中苯甲醛的氢化反应中产生苯甲醇,表明在医学合成和研究中具有潜在应用 (Boulho, Gibson, McAllister, Moss, & Lennon, 2020).
安全和危害
Cyclohexanecarboxaldehyde is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
属性
IUPAC Name |
cyclohexanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFDZFBHBWTVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174375 | |
| Record name | Cyclohexanaecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Cyclohexanecarboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclohexanecarboxaldehyde | |
CAS RN |
2043-61-0 | |
| Record name | Cyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanaecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANECARBOXALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanaecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0X317TE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

